2-Chloro-4-ethyl-6-methylpyrimidine
Description
2-Chloro-4-ethyl-6-methylpyrimidine (CAS: 61233-53-2, molecular formula: C₇H₉ClN₂) is a halogenated pyrimidine derivative characterized by a chloro group at position 2, an ethyl group at position 4, and a methyl group at position 5. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloro substituent, which facilitates nucleophilic substitution reactions. It is stored under inert atmospheres at temperatures below -20°C to maintain stability . Its hazard profile includes acute oral toxicity (H302), skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335), necessitating stringent safety protocols during handling .
Properties
IUPAC Name |
2-chloro-4-ethyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZNYNDSHAHUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343940 | |
| Record name | 2-Chloro-4-ethyl-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61233-53-2 | |
| Record name | 2-Chloro-4-ethyl-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-ethyl-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by chlorination using thionyl chloride or phosphorus oxychloride. The reaction conditions often require refluxing and careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The process typically includes steps such as solvent recovery, crystallization, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrimidine derivatives, including 2-chloro-4-ethyl-6-methylpyrimidine, exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed promising activity against various bacterial strains, suggesting potential use in developing new antibiotics .
Antimalarial Activity
A series of molecular hybrids incorporating pyrimidine structures have been synthesized and evaluated for their antimalarial activity. Compounds derived from this compound exhibited potent effects against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The hybridization approach allowed for enhanced efficacy compared to traditional antimalarial drugs .
Herbicides and Pesticides
Pyrimidine derivatives are known for their utility in agrochemicals. This compound has been investigated for its potential as a herbicide. Its structure allows it to interfere with specific biochemical pathways in plants, leading to growth inhibition. Field trials have shown its effectiveness in controlling weed populations without significant phytotoxicity to crops .
Polymer Synthesis
The compound has been utilized in the synthesis of polymers with specific properties. For instance, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. Research has focused on optimizing the polymerization conditions to maximize these benefits .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Antimalarial Hybrid Compounds
In a recent investigation, researchers synthesized a series of hybrids based on this compound and evaluated their antimalarial properties using the P. berghei mouse model. The most effective compound showed over 90% suppression of parasitemia at a dosage of 100 mg/kg, indicating its potential as a new therapeutic agent against malaria .
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-6-methylpyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, thereby blocking their activity or altering their function. This interaction can modulate various biochemical pathways, contributing to its pharmacological properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrimidines
The reactivity, applications, and physicochemical properties of 2-chloro-4-ethyl-6-methylpyrimidine are influenced by its substitution pattern. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Substituent Position and Reactivity
- Chloro Group Position : The chloro group at position 2 in this compound enhances electrophilicity at this site, making it more reactive toward nucleophilic substitution compared to 4-chloro isomers (e.g., 4-chloro-6-ethyl-2-methylpyrimidine) .
- Alkyl vs.
- Amino Substitution: The introduction of an amino group (e.g., 4-chloro-6-methylpyrimidin-2-amine) shifts reactivity toward electrophilic aromatic substitution, enabling use in heterocyclic drug synthesis .
Biological Activity
2-Chloro-4-ethyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 172.63 g/mol
The presence of the chloro group and ethyl and methyl substituents on the pyrimidine ring influences its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrimidine class, including this compound, exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, certain derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
| Compound | IC (μmol/L) | Activity |
|---|---|---|
| This compound | Not specified | Potential COX inhibitor |
| Celecoxib | 0.04 ± 0.01 | Standard COX inhibitor |
In a comparative study, derivatives similar to this compound exhibited IC values comparable to celecoxib, indicating promising anti-inflammatory effects .
Antimicrobial Activity
Pyrimidines have also been investigated for their antimicrobial properties. In vitro assays have demonstrated that some pyrimidine derivatives possess significant activity against various bacterial strains.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.
Case Studies
-
Anti-inflammatory Efficacy :
A study assessed the efficacy of several pyrimidine derivatives in reducing inflammation in animal models. The results indicated that compounds with electron-donating groups enhanced anti-inflammatory activity by increasing binding affinity to COX enzymes . -
Antimicrobial Testing :
In a series of tests against Gram-positive and Gram-negative bacteria, this compound showed moderate inhibitory effects, suggesting potential for development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can lead to enhanced potency and selectivity:
| Substituent Position | Effect on Activity |
|---|---|
| Position 2 (Chloro) | Increases COX inhibition |
| Position 4 (Ethyl) | Enhances solubility |
| Position 6 (Methyl) | Modulates receptor binding |
Preliminary SAR investigations indicate that substituents can significantly impact both the pharmacokinetic properties and biological efficacy of these compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
